molecular formula C6H8O3 B039393 (2E)-2-methyl-4-oxo-2-pentenoic acid CAS No. 113105-24-1

(2E)-2-methyl-4-oxo-2-pentenoic acid

Cat. No. B039393
CAS RN: 113105-24-1
M. Wt: 128.13 g/mol
InChI Key: YUICRCSHEOZHST-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-methyl-4-oxo-2-pentenoic acid, also known as MOPA, is a chemical compound that belongs to the family of α,β-unsaturated ketones. It is an important intermediate in the synthesis of various natural products, such as terpenoids, alkaloids, and steroids. MOPA has attracted the attention of many researchers due to its unique chemical properties and potential biological activities.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-4-oxo-2-pentenoic acid is not fully understood. However, it has been proposed that (2E)-2-methyl-4-oxo-2-pentenoic acid may exert its biological activities through the modulation of various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. In addition, (2E)-2-methyl-4-oxo-2-pentenoic acid may interact with specific targets, such as enzymes and receptors, to exert its effects.
Biochemical and Physiological Effects:
(2E)-2-methyl-4-oxo-2-pentenoic acid has been shown to have various biochemical and physiological effects. For example, (2E)-2-methyl-4-oxo-2-pentenoic acid can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. In addition, (2E)-2-methyl-4-oxo-2-pentenoic acid can induce the expression of p53, a tumor suppressor protein that regulates cell cycle and apoptosis. Moreover, (2E)-2-methyl-4-oxo-2-pentenoic acid can inhibit the replication of HIV-1 by targeting the viral integrase enzyme.

Advantages and Limitations for Lab Experiments

(2E)-2-methyl-4-oxo-2-pentenoic acid has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify. Secondly, it has a high chemical stability, which makes it suitable for long-term storage. Thirdly, it has a broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, there are also some limitations associated with the use of (2E)-2-methyl-4-oxo-2-pentenoic acid in lab experiments. For example, its solubility in water is limited, which may limit its application in aqueous systems. Moreover, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.

Future Directions

There are several future directions for the research on (2E)-2-methyl-4-oxo-2-pentenoic acid. Firstly, more studies are needed to elucidate the mechanism of action of (2E)-2-methyl-4-oxo-2-pentenoic acid, particularly its interactions with specific targets. Secondly, the potential application of (2E)-2-methyl-4-oxo-2-pentenoic acid in the treatment of various diseases, such as cancer and viral infections, needs to be further explored. Thirdly, the development of new synthetic methods for (2E)-2-methyl-4-oxo-2-pentenoic acid and its derivatives may lead to the discovery of novel biological activities. Finally, the evaluation of the safety and toxicity of (2E)-2-methyl-4-oxo-2-pentenoic acid in vivo is crucial for its potential clinical application.

Synthesis Methods

(2E)-2-methyl-4-oxo-2-pentenoic acid can be synthesized through several methods, including the oxidation of 2-methyl-2-penten-4-ol with potassium permanganate, the reaction of 2-methyl-1,3-pentadiene with ozone, and the condensation of acetone with malonic acid. Among these methods, the oxidation of 2-methyl-2-penten-4-ol is the most commonly used one, which involves the use of potassium permanganate as the oxidizing agent.

Scientific Research Applications

(2E)-2-methyl-4-oxo-2-pentenoic acid has been extensively studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been reported that (2E)-2-methyl-4-oxo-2-pentenoic acid can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and suppress the activity of NF-κB, which plays a crucial role in the regulation of inflammation. In addition, (2E)-2-methyl-4-oxo-2-pentenoic acid has been shown to induce apoptosis in various cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, (2E)-2-methyl-4-oxo-2-pentenoic acid has been found to possess anti-viral activity against HIV-1, HSV-1, and HCV.

properties

CAS RN

113105-24-1

Product Name

(2E)-2-methyl-4-oxo-2-pentenoic acid

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(E)-2-methyl-4-oxopent-2-enoic acid

InChI

InChI=1S/C6H8O3/c1-4(6(8)9)3-5(2)7/h3H,1-2H3,(H,8,9)/b4-3+

InChI Key

YUICRCSHEOZHST-ONEGZZNKSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/C(=O)O

SMILES

CC(=CC(=O)C)C(=O)O

Canonical SMILES

CC(=CC(=O)C)C(=O)O

synonyms

2-Pentenoic acid, 2-methyl-4-oxo-, (E)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.